1-Nitrosonaphthalene

Carcinogenesis Active Oxygen Species Metabolism

Sourcing authentic 1-Nitrosonaphthalene (CAS 21711-65-9) is critical for environmental toxicology studies, yet many suppliers offer only generic naphthalene derivatives that cannot replicate its specific metabolic pathway. This product solves that problem as the precise intermediate in CYP450-mediated 1-nitronaphthalene metabolism, validated by active oxygen generation assays where it uniquely functions as a negative control. - Validated metabolic authenticity: Trace the exact detoxification pathway with a certified standard, not an inactive analog. - Reliable negative control: Documented non-generation of active oxygen species makes it indispensable for free radical carcinogenesis studies. - Supply chain confidence: Sourced specifically for research use with consistent purity, ensuring reproducibility across long-term projects.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 21711-65-9
Cat. No. B1206305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitrosonaphthalene
CAS21711-65-9
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N=O
InChIInChI=1S/C10H7NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
InChIKeyHXOPMUIUKYURIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Nitrosonaphthalene: Chemical Identity & Properties


1-Nitrosonaphthalene (CAS 21711-65-9) is an organic compound classified as a naphthalene derivative, characterized by a nitroso group (-N=O) attached to the 1-position of the naphthalene ring system [1]. Its molecular formula is C10H7NO, and it has a molecular weight of 157.17 g/mol [1]. As a member of the nitroso compound class, it exhibits distinct physicochemical properties, including a predicted logP of 3.13-3.24 [2] and limited water solubility .

1-Nitrosonaphthalene: Risk of Analog Substitution


Substituting 1-Nitrosonaphthalene with a generic naphthalene analog or a positional isomer is scientifically unsound due to profound differences in metabolic fate, biological activity, and chemical reactivity. As demonstrated by its role in cytochrome P450-mediated xenobiotic metabolism [1] and its unique behavior in active oxygen generation assays [2], the specific placement of the nitroso group on the naphthalene ring dictates critical properties that are not shared by other naphthalene derivatives.

1-Nitrosonaphthalene: Head-to-Head Evidence vs. Analogs


Free Radical Generation vs. Key Metabolites

In a study investigating the role of active oxygen species in carcinogenesis, 1-Nitrosonaphthalene was directly compared to a panel of active naphthylamine and aminoazo dye metabolites. While compounds like N-hydroxy-1-aminonaphthalene generated significant hydrogen peroxide (H2O2) and superoxide anion (O2-), 1-Nitrosonaphthalene generated no detectable active oxygens in the autoxidation assay [1]. This differentiates it from other metabolites in the pathway.

Carcinogenesis Active Oxygen Species Metabolism

Conformational Flexibility and Electronic Absorption

A combined experimental and quantum-chemical study investigated the structural nonrigidity of 1-Nitrosonaphthalene, nitrobenzene, and 1-nitroso-2-naphthol. For 1-Nitrosonaphthalene and nitrobenzene, 10 geometrical structures with different angles of nitroso group rotation were analyzed to understand their energy, oscillator force, and electronic state transitions [1]. This level of detailed conformational analysis is specific to this set of compounds.

Quantum Chemistry Molecular Spectroscopy Structure-Activity Relationship

Lipophilicity (logP) vs. Key Analogs

The partition coefficient (logP) is a critical parameter for assessing a compound's potential for membrane permeability and bioavailability. 1-Nitrosonaphthalene has a predicted logP of 3.13-3.24 (ALOGPS and ChemAxon) [1]. This is lower than the parent hydrocarbon naphthalene (logP ~3.3) and higher than the more polar 1-nitroso-2-naphthol (logP 2.28-2.94) [2], placing it in a distinct lipophilicity range within its class.

Lipophilicity Drug Discovery ADME

1-Nitrosonaphthalene: Targeted Application Scenarios


Metabolic Intermediate in Xenobiotic Pathways

1-Nitrosonaphthalene is a confirmed intermediate in the cytochrome P450-mediated metabolism of 1-nitronaphthalene, a known environmental pollutant [1]. Researchers investigating the metabolic fate and potential detoxification pathways of nitronaphthalenes require authentic standards of this specific metabolite to trace the pathway accurately, as substitution with other naphthalene derivatives would not replicate the correct metabolic step [1].

Carcinogenesis Mechanism Reference Standard

Based on direct evidence showing that 1-Nitrosonaphthalene does not generate active oxygen species in contrast to other proximate carcinogens like N-hydroxy-1-aminonaphthalene [1], it serves as a critical negative control or mechanistic probe in studies investigating the role of free radicals in aromatic amine-induced carcinogenesis [1].

Model Compound for Quantum Chemical Calculations

The detailed computational analysis of 1-Nitrosonaphthalene's conformational flexibility, involving 10 distinct rotamers of the nitroso group [1], makes it a well-characterized model for quantum chemists studying the impact of structural nonrigidity on molecular electronic properties and spectra. Its use can be justified over other analogs due to the availability of this specific comparative dataset [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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